2-(3-Chloro-1,2,4-triazol-1-YL)-1-(2,4-difluorophenyl)ethanone
Overview
Description
2-(3-Chloro-1,2,4-triazol-1-YL)-1-(2,4-difluorophenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in the pharmaceutical industry for developing new drugs.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-1,2,4-triazol-1-YL)-1-(2,4-difluorophenyl)ethanone is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes or proteins involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. Additionally, it has been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(3-Chloro-1,2,4-triazol-1-YL)-1-(2,4-difluorophenyl)ethanone in lab experiments is its high potency and selectivity towards specific enzymes or proteins. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(3-Chloro-1,2,4-triazol-1-YL)-1-(2,4-difluorophenyl)ethanone. These include:
1. Further studies to elucidate its mechanism of action and identify its specific targets.
2. Development of new drugs based on the structure of this compound for the treatment of cancer and other diseases.
3. Investigation of its potential applications in other fields, such as agriculture and environmental science.
4. Studies to evaluate its safety and toxicity in vivo.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is widely used in the pharmaceutical industry for developing new drugs, particularly for the treatment of cancer and other diseases. Further studies are needed to fully understand its mechanism of action and identify its specific targets, as well as to evaluate its safety and toxicity in vivo.
Scientific Research Applications
2-(3-Chloro-1,2,4-triazol-1-YL)-1-(2,4-difluorophenyl)ethanone has been extensively studied for its potential applications in various fields of scientific research. It is widely used in the pharmaceutical industry for developing new drugs, particularly for the treatment of cancer and other diseases.
properties
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2N3O/c11-10-14-5-16(15-10)4-9(17)7-2-1-6(12)3-8(7)13/h1-3,5H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTZRSPRMHGSHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CN2C=NC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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